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Compound of Interest

Compound Name: Lauryl Palmitate
CAS No.: 42232-29-1
Cat. No.: B1213196
Get Quote
. J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Lauryl
Palmitate (dodecyl hexadecanoate), a wax ester commonly used in cosmetics, personal care
products, and as a metabolite in biological systems. This document details expected Nuclear
Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass
Spectrometry (MS) data, along with detailed experimental protocols for acquiring such data.

Chemical Structure and Properties

Lauryl Palmitate is the ester formed from the condensation of lauryl alcohol (1-dodecanol) and
palmitic acid (hexadecanoic acid). Its chemical structure and properties are fundamental to
interpreting its spectroscopic data.

e Chemical Formula: C2sHs60:2
» Molecular Weight: 424.74 g/mol [1]

e |IUPAC Name: Dodecyl hexadecanoate[2][3]
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« CAS Number: 42232-29-1[1]

Spectroscopic Data

The following sections present the expected spectroscopic data for Lauryl Palmitate. While
direct experimental spectra can be found in databases such as SpectraBase for FTIR and 13C
NMR, and the NIST Mass Spectrometry Data Center for mass spectra, this guide provides an
interpreted summary of the expected data based on known chemical principles and data from
similar long-chain esters.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For Lauryl Palmitate, both tH and 3C NMR provide distinct signals corresponding to
the different chemical environments of the nuclei in the fatty acid and alcohol chains.

Table 1: Predicted *H NMR Spectroscopic Data for Lauryl Palmitate (in CDCls)

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~4.05 Triplet 2H -O-CHz- (a)
~2.28 Triplet 2H -CH2-C=0 (b)
_ -O-CH2-CHa- (), -
~1.62 Multiplet 4H
CH2-CH2-C=0 (d)
~1.25 Broad Singlet 42H -(CH2)n- (e, f)
~0.88 Triplet 6H -CHs (g, h)

Table 2: Predicted 3C NMR Spectroscopic Data for Lauryl Palmitate (in CDCIs)
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Chemical Shift (8) ppm Assignment

~173.9 C=0 (Ester carbonyl)

~64.4 -O-CHa-

~34.4 -CH2-C=0

~31.9 Methylene carbons in the backbone
~29.7 Methylene carbons in the backbone
~29.5 Methylene carbons in the backbone
~29.3 Methylene carbons in the backbone
~29.1 Methylene carbons in the backbone
~28.7 Methylene carbons in the backbone
~25.9 Methylene carbons in the backbone
~25.1 Methylene carbons in the backbone
~22.7 Methylene carbons near the methyl end
~14.1 -CHs

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The
spectrum of Lauryl Palmitate is characterized by strong absorptions corresponding to the
ester group and the long hydrocarbon chains.

Table 3: Key FTIR Absorption Bands for Lauryl Palmitate
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Wavenumber . . . .
Intensity Vibration Functional Group
(cm™)
C-H Asymmetric
~2918 Strong Alkane (-CH2)
Stretch
C-H Symmetric
~2850 Strong Alkane (-CHz)
Stretch
~1738 Strong C=0 Stretch Ester
~1465 Medium C-H Bend (Scissoring)  Alkane (-CHz)
~1170 Strong C-O Stretch Ester
~722 Medium C-H Bend (Rocking) Alkane (-(CH2)n-, n24)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For Lauryl Palmitate, Electron lonization (El) would likely lead to fragmentation
of the long alkyl chains and cleavage around the ester group.

Table 4: Expected Key Fragments in the Mass Spectrum of Lauryl Palmitate

m/z Interpretation

424 [M]* (Molecular lon)

o57 [CH3(CH2)14CO]* (Acylium ion from palmitic

acid)
168 [CH3(CH2)10CH2]* (Lauryl carbocation)
Series of peaks differing by 14 Loss of -CHz- units from the alkyl chains

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for Lauryl
Palmitate.
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NMR Spectroscopy

Sample Preparation:

Accurately weigh approximately 10-20 mg of Lauryl Palmitate into a clean, dry NMR tube.

e Add approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) to the NMR tube to dissolve
the sample.

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (6 0.00 ppm).

o Cap the NMR tube and gently invert to ensure the sample is fully dissolved and the solution
is homogeneous.

1H NMR Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16, depending on the desired signal-to-noise ratio.

Spectral Width: 0-12 ppm.

13C NMR Acquisition:

Spectrometer: 100 MHz or higher field NMR spectrometer.

Pulse Sequence: Proton-decoupled single-pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.
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e Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio due to the low
natural abundance of 13C.

e Spectral Width: 0-200 ppm.

FTIR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing
it to dry completely.

e Record a background spectrum of the clean, empty ATR crystal.
e Place a small amount of solid Lauryl Palmitate onto the center of the ATR crystal.

o Lower the ATR press and apply consistent pressure to ensure good contact between the
sample and the crystal.

o Collect the sample spectrum.

Data Acquisition:

Spectrometer: A standard FTIR spectrometer equipped with a diamond or germanium ATR
accessory.

Spectral Range: 4000-400 cm~1.

Resolution: 4 cm~1.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Mass Spectrometry (Gas Chromatography-Mass
Spectrometry - GC-MS)

Sample Preparation:
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» Prepare a stock solution of Lauryl Palmitate in a volatile organic solvent such as hexane or
dichloromethane at a concentration of approximately 1 mg/mL.

» Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 1-10
pg/mL).

GC-MS System and Conditions:

e Gas Chromatograph: A standard GC system equipped with a capillary column suitable for
the analysis of fatty acid esters (e.g., a non-polar or medium-polarity column like a DB-5ms
or HP-5ms).

e Injection: 1 uL of the sample solution is injected in splitless mode.
¢ Injector Temperature: 250-280 °C.
e Oven Temperature Program:
o Initial temperature: 100 °C, hold for 1 minute.
o Ramp: Increase to 300 °C at a rate of 10-15 °C/minute.
o Final hold: Hold at 300 °C for 5-10 minutes.
o Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
e Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
 lonization Mode: Electron lonization (El) at 70 eV.
e Mass Range: Scan from m/z 40 to 500.

e lon Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Workflow and Relationships
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The following diagrams illustrate the logical workflow for the spectroscopic analysis of a fatty
acid ester like Lauryl Palmitate and the relationship between the different spectroscopic
techniques and the structural information they provide.

Sample Preparation

Dissolution in NMR Spectroscopy L
Deuterated Solvent (NMR) (*H & 13C) Blieitel HEiEio
. Solution in Molecular Weight & Functional Group
Lawmy PRIz SEe Volatile Solvent (GC-MS) S Fragmentation Pattern Identification
A
Solid Sample (FTIR) FTIR Spectroscopy

Lauryl Palmitate

(C28Hs602)

Mass Spec

Derived Structural Information

Carbon-Hydrogen Molecular Formula

Atom Connectivity

Click to download full resolution via product page

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1213196/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-the-spectroscopic-analysis-of-lauryl-palmitate
https://www.benchchem.com/product/b1213196/docs?utm_src=pdf-body-img#an-in-depth-technical-guide-to-the-spectroscopic-analysis-of-lauryl-palmitate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213196?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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